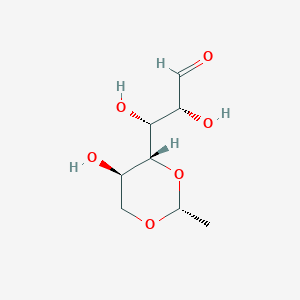

4,6-O-(1R)-Ethylidene-D-glucose

Description

Significance as a D-Glucose Derivative in Glycoscience and Organic Synthesis

The primary significance of 4,6-O-(1R)-Ethylidene-D-glucose lies in its role as a selectively protected building block in organic synthesis. By rendering the 4- and 6-hydroxyl groups unreactive, chemists can perform reactions such as etherification, esterification, or glycosylation on the remaining free hydroxyl groups at the C1, C2, and C3 positions with high precision. ontosight.ai This regioselective modification is fundamental to the synthesis of a wide array of complex carbohydrate structures, including those found in nature with important biological roles.

Beyond its utility as a synthetic intermediate, this compound has also been instrumental in the study of carbohydrate-protein interactions and transport mechanisms. For instance, it has been used as a competitive inhibitor to probe the binding sites of glucose transporters like GLUT1. nih.gov Such studies provide valuable insights into the structural requirements for substrate recognition and transport across cell membranes, which is crucial for understanding metabolic processes and for the design of potential therapeutic agents. The ability to create derivatives with modified stability and solubility profiles also contributes to advancements in drug delivery systems and the development of glycosylated drugs with improved bioavailability. chemimpex.com

Historical Development and Evolution of Research on Ethylidene-Protected Glucose Derivatives

The use of protecting groups in carbohydrate chemistry has a rich history, dating back to the pioneering work of Emil Fischer in the early 20th century. ontosight.ai His explorations into the modification of carbohydrates laid the groundwork for the development of various protection strategies. The concept of using acetals, such as the benzylidene acetal (B89532), to protect diol functionalities became a critical technique in the field. ontosight.ainumberanalytics.com

The specific application of the ethylidene group as a protecting agent for the 4,6-hydroxyls of glucose represents a refinement of these earlier methods. Procedures for the preparation of 4,6-O-ethylidene-D-glucose were developed and optimized over time, with early literature reports providing the basis for modern synthetic protocols. orgsyn.org A notable method involves the reaction of D-glucose with paraldehyde (B1678423) in the presence of an acid catalyst. orgsyn.org Research published in 1951 detailed the preparation of 4,6-ethylidene-D-glucopyranose from sucrose. acs.org

The evolution of research in this area has been driven by the need for more efficient and selective synthetic methods. While benzylidene acetals were widely used, the development of ethylidene and other alkylidene acetals provided chemists with a broader range of protecting groups with different stabilities and deprotection conditions. This expanded toolkit allows for more intricate molecular architectures to be assembled. The ongoing exploration of novel protecting groups, including atypical variants like phenylsulfonylethylidene (PSE) acetals, continues to push the boundaries of what is possible in carbohydrate synthesis. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H14O6 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-[(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxan-4-yl]propanal |

InChI |

InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3/t4-,5+,6-,7-,8-/m1/s1 |

InChI Key |

CYJNDOQNVXFIJC-OZRXBMAMSA-N |

Isomeric SMILES |

C[C@@H]1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |

Canonical SMILES |

CC1OCC(C(O1)C(C(C=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 4,6 O 1r Ethylidene D Glucose

Classical Acid-Catalyzed Acetalization from D-Glucose as a Foundation

The most fundamental and widely used method for the preparation of 4,6-O-(1R)-ethylidene-D-glucose is the direct acid-catalyzed reaction of D-glucose with an ethylidene source. ontosight.ai This reaction forms a six-membered cyclic acetal (B89532) across the primary hydroxyl group at C6 and the secondary hydroxyl group at C4.

The common ethylidene donor for this transformation is paraldehyde (B1678423), which is a trimer of acetaldehyde (B116499). orgsyn.org The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates an oxygen atom of the aldehyde, activating it for nucleophilic attack by the hydroxyl groups of glucose. orgsyn.org The protection of the 4 and 6 positions is a critical step in many synthetic pathways, as it prevents undesirable reactions at these sites, thereby allowing for controlled and selective modifications at the other positions (C1, C2, and C3) of the glucose molecule. ontosight.ai

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale

Optimizing the synthesis of this compound is crucial for both laboratory research and potential industrial applications. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

A detailed procedure published in Organic Syntheses provides a robust method for laboratory-scale preparation. orgsyn.org In this procedure, D-glucose is reacted with paraldehyde using a catalytic amount of concentrated sulfuric acid. orgsyn.org The reaction is initially shaken mechanically and then allowed to stand for several days at room temperature. orgsyn.org The workup involves neutralization with a base, such as 1 N ethanolic potassium hydroxide, followed by crystallization from ethanol. orgsyn.org This method reports a combined yield of 66% after recrystallization of the material from the mother liquor. orgsyn.org

For larger scales, managing the reaction exotherm and ensuring efficient mixing are critical. The choice of solvent and the method of product isolation are also key considerations for scalability and cost-effectiveness.

Table 1: Example of Laboratory Scale Synthesis Conditions

| Parameter | Value/Condition | Source |

| Starting Material | D-Glucose | orgsyn.org |

| Reagent | Paraldehyde | orgsyn.org |

| Catalyst | Concentrated Sulfuric Acid | orgsyn.org |

| Reaction Time | 40 min shaking, then 3 days at room temp. | orgsyn.org |

| Workup | Neutralization (ethanolic KOH), crystallization | orgsyn.org |

| Solvent | Ethanol (for crystallization) | orgsyn.org |

| Reported Yield | 66% (combined) | orgsyn.org |

Alternative and Convergent Synthetic Routes to this compound

While direct acetalization from D-glucose is the most common route, alternative strategies can be employed. For instance, an early method demonstrated the synthesis of 4,6-O-ethylidene-D-glucopyranose starting from sucrose. acs.org Additionally, principles from the synthesis of related acetals, such as benzylidene acetals, can be adapted. These routes might involve starting from partially protected glucose derivatives or employing different catalytic systems to improve selectivity and yield. For example, methods have been developed for the synthesis of the analogous 4,6-O-benzylidene glucal from α-methyl glucopyranoside via a four-step sequence. researchgate.net Such multi-step strategies, while less direct, can be useful when specific stereochemical outcomes are required or when the starting material is more readily available in a partially protected form.

Stereoselective Synthesis Utilizing this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. york.ac.uk The 4,6-O-(1R)-ethylidene group serves as an excellent chiral auxiliary. By locking the pyranose ring into a rigid chair conformation, it restricts the conformational flexibility of the molecule. This rigidity creates a biased steric environment around the remaining free hydroxyl groups at C2 and C3, allowing for highly stereoselective transformations at these positions.

The formation of a 1,2-trans glycosidic bond can often be achieved with high stereoselectivity through neighboring group participation from a protecting group at the C2 position. york.ac.uknih.gov However, the synthesis of 1,2-cis glycosides is more challenging. Chiral auxiliaries at the C2 position have been developed to facilitate 1,2-cis glycosylation by selectively forming a trans- or cis-decalin-like system that blocks one face of the molecule. researchgate.net Similarly, the rigid 4,6-O-ethylidene acetal on a glycosyl acceptor influences the facial selectivity of the incoming glycosyl donor.

Stereoselective Formation of β-D-Mannopyranosides

The synthesis of β-mannopyranosides, a type of 1,2-cis glycosidic linkage, is notoriously difficult due to the steric hindrance of the axial C2 substituent and the unfavorable anomeric effect. nih.gov The use of a 4,6-O-acetal, such as an ethylidene or benzylidene group, on a mannosyl donor is a cornerstone of the successful synthesis of β-mannosides. nih.govnih.gov While the ethylidene group is on the donor in this classic strategy, it also plays a role when present on the acceptor. When a glucose acceptor is protected with a 4,6-O-ethylidene group, the resulting conformational rigidity influences the orientation of the C2 and C3 hydroxyl groups, thereby directing the approach of an incoming mannosyl donor to achieve a specific linkage. An alternative approach involves the epimerization of a more easily formed β-glucoside at the C2 position. This can be achieved by oxidation of the C2-hydroxyl to a ketone, followed by stereoselective reduction, where the presence of the 4,6-acetal can influence the stereochemical outcome of the hydride attack to favor the equatorial manno-configuration. scispace.com

Stereoselective Synthesis of β-D-Rhamnopyranosides and α-Quinovosides

The synthesis of β-D-rhamnopyranosides, the 6-deoxy counterparts of β-D-mannopyranosides, presents similar challenges. nih.gov Strategies have been developed using 4,6-O-acetal protected mannopyranosyl donors, which are then converted to the desired β-D-rhamnopyranosides through reductive fragmentation reactions. nih.gov A related strategy has been employed for both D- and L-rhamnopyranosides using a 4-O-6-S-α-cyanobenzylidene protected 6-thiorhamnopyranosyl thioglycoside donor. nih.gov This donor is effective in producing β-glycosides, which are then converted to the target β-rhamnopyranosides via desulfurization. nih.gov The conformational constraints imposed by cyclic acetals are key to the stereocontrol in these syntheses. Syntheses of disaccharides containing rhamnose, such as 4-O-β-D-glucopyranosyl-L-rhamnopyranose, have been achieved by condensing a mannosyl donor with a rhamnopyranoside acceptor. researchgate.net

Control of Anomeric Configuration in Glycosylation Reactions

Controlling the anomeric configuration (α or β) is one of the most critical aspects of glycosylation chemistry. nih.gov The presence of a 4,6-O-ethylidene acetal on a glycosyl acceptor molecule significantly influences this outcome. The rigid bicyclic ring system created by the acetal limits the possible conformations of the pyranose ring. This conformational locking affects the reactivity and steric accessibility of the hydroxyl groups, particularly the anomeric hydroxyl group (or a precursor to it).

For example, in Lewis acid-mediated glycosylations, the reaction proceeds through an oxocarbenium ion intermediate. nih.gov The stereochemical outcome of the nucleophilic attack by the acceptor depends on the stability and conformation of this intermediate. A rigid 4,6-O-acetal on the acceptor can dictate the trajectory of the incoming electrophilic donor, favoring the formation of one anomer over the other. universiteitleiden.nl This principle allows chemists to design glycosylation strategies with a higher degree of predictability and stereocontrol. nih.gov

Chemical Transformations and Reaction Mechanisms of 4,6 O 1r Ethylidene D Glucose

Derivatization Strategies via Exposed Hydroxyl Groups on the Glucose Scaffold

The exposed hydroxyl groups on the glucose scaffold of 4,6-O-(1R)-ethylidene-D-glucose provide reactive sites for a multitude of derivatization strategies. These transformations allow for the introduction of diverse functionalities, leading to a wide array of novel carbohydrate derivatives with potential applications in various fields of chemical and biological research.

The condensation of 4,6-O-ethylidene-D-glucose with primary amines or ammonia (B1221849) serves as a direct route to the corresponding glycosylamine derivatives. nih.govresearchgate.net These reactions typically yield the β-anomeric form exclusively. nih.govresearchgate.net For instance, reaction with anthranilic acid produces N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine, a ligand capable of binding various metal ions. researchgate.net

Further functionalization of these glycosylamines is a common strategy to create more complex structures. For example, amide derivatives can be synthesized, which are then available for further condensation reactions with other molecules like aromatic acids to form di-amides. nih.gov These functionalized derivatives have been particularly explored for their ability to complex with a range of metal ions, including alkali, alkaline earth, and transition metals. nih.govresearchgate.net

Glycosylamines derived from 4,6-O-ethylidene-D-glucose are valuable precursors for the synthesis of Schiff bases, also known as imines. These are typically formed through the condensation reaction between the glycosylamine and an aldehyde. nih.govnih.gov This chemical modification not only enhances the solubility of the resulting products in non-aqueous solvents but also serves to restrict the anomerization of the saccharide moiety in solution. nih.gov NMR studies have confirmed that these Schiff bases predominantly exist in the β-anomeric form in solution. nih.gov

The resulting Schiff bases, which incorporate an imine or azomethine group (C=N), are of significant interest due to their coordination chemistry. They have been shown to form stable complexes with a variety of transition metal ions, including Cu(II), Fe(II), and Co(II). researchgate.net These metal complexes have been investigated for their potential as asymmetric catalysts. researchgate.net For example, a trinuclear copper(II) complex derived from a sugar-based Schiff base ligand has been shown to be coordinatively labile and alcoholophilic. researchgate.net

The vicinal diol system present in the furanose form of monosaccharides is susceptible to oxidative cleavage. In a key synthetic transformation, this compound can be subjected to oxidative cleavage using sodium metaperiodate (NaIO₄) to yield (-)-2,4-O-ethylidene-D-erythrose, an aldehyde derivative. alaska.edu This reaction proceeds by breaking the carbon-carbon bond between the C-2 and C-3 hydroxyl groups. The ethylidene protecting group at the 4- and 6-positions remains intact during this process, highlighting its stability under these oxidative conditions. alaska.edu This selective cleavage provides a valuable chiral building block for further synthetic elaborations. alaska.edu

| Reactant | Reagent | Product | Reference |

| This compound | Sodium metaperiodate (NaIO₄) | (-)-2,4-O-Ethylidene-D-erythrose | alaska.edu |

The functionalized derivatives of this compound, such as those containing ketone or imine moieties, are amenable to stereoselective reduction reactions. While direct examples on ketone or imine derivatives of this compound are not extensively documented in readily available literature, the principles of stereoselective reductions on similar carbohydrate scaffolds are well-established and applicable. The chiral environment provided by the sugar backbone, including the fixed conformation due to the ethylidene acetal (B89532), can direct the approach of a reducing agent to one face of the prochiral carbonyl or imine group, leading to the preferential formation of one diastereomer.

For instance, the stereoselective reduction of prochiral ketones can be achieved with high enantiopurity using biocatalysts like F420-dependent alcohol dehydrogenases. nih.govresearchgate.net The enzyme's active site dictates the orientation of the substrate, leading to a highly selective hydride transfer. nih.gov Similarly, the reduction of imines to amines can be performed with high stereoselectivity using chiral catalysts. nih.gov In a related context, the stereoselective reduction of a deuterated aldehyde derived from a protected glucose derivative has been accomplished using (R)-(+)-Alpine-Borane, yielding the corresponding chirally deuterated primary alcohol with high stereochemical fidelity. This demonstrates the feasibility of achieving high stereocontrol in reductions on glucose-derived aldehydes.

The aldehyde derivative, (-)-2,4-O-ethylidene-D-erythrose, obtained from the oxidative cleavage of this compound, is a key intermediate for the introduction of carbon-carbon double bonds via the Wittig reaction. alaska.edunih.gov The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. nih.govorganic-chemistry.org

A documented example is the reaction of (-)-2,4-O-ethylidene-D-erythrose with the ylide generated from triethyl phosphonoacetate. This reaction proceeds stereoselectively to yield ethyl (E)-(−)-4,6-O-ethylidene-(4S,5R,1’R)-4,5,6-trihydroxy-2-hexenoate. alaska.edu The formation of the E-alkene is a common outcome with stabilized ylides like the one derived from triethyl phosphonoacetate. researchgate.net This transformation allows for the regioselective formation of an unsaturated derivative, extending the carbon chain and introducing new functionality for further synthetic manipulations. alaska.edu

| Aldehyde Derivative | Wittig Reagent | Unsaturated Product | Stereochemistry | Reference |

| (-)-2,4-O-Ethylidene-D-erythrose | Triethyl phosphonoacetate ylide | Ethyl (E)-(−)-4,6-O-ethylidene-(4S,5R,1’R)-4,5,6-trihydroxy-2-hexenoate | E-alkene | alaska.edu |

Role as a Robust Protecting Group in Complex Multistep Organic Synthesis

The ethylidene acetal, and the closely related benzylidene acetal, serve as robust protecting groups for the 4- and 6-hydroxyl groups of glucose in complex multistep organic synthesis. researchgate.netnih.govnih.gov This protection strategy is crucial as it prevents unwanted reactions at these positions, thereby allowing for selective modifications at the C-1, C-2, and C-3 positions. researchgate.net The formation of the 4,6-O-ethylidene acetal imparts conformational rigidity to the pyranose ring, which can significantly influence the stereochemical outcome of subsequent reactions. nih.gov

The stability of the ethylidene group under a variety of reaction conditions, including certain oxidative and reductive environments, makes it a valuable tool for chemists. For example, the 4,6-O-benzylidene group, which has similar properties, has been shown to direct the stereochemistry of glycosylation reactions. The protecting group can be removed under acidic conditions when desired, often through transacetalation in the presence of an alcohol and an acid catalyst. nih.gov The strategic use of the 4,6-O-ethylidene protecting group is a key element in the synthesis of complex carbohydrate-containing molecules, enabling the construction of specific target structures with high regioselectivity and stereocontrol. researchgate.netnih.gov

Regioselective Protection and Controlled Deprotection Strategies

The synthesis of this compound is in itself an act of regioselective protection. In carbohydrate chemistry, the selective protection and deprotection of specific hydroxyl groups are major challenges due to their similar reactivity. rsc.org The formation of the ethylidene acetal specifically involves the hydroxyl groups at the C4 and C6 positions of D-glucose, leaving the hydroxyls at C1, C2, and C3 available for further modification. This selectivity is crucial for the controlled synthesis of complex carbohydrate derivatives. ontosight.ai

The protection is typically achieved by reacting D-glucose with an ethylidene donor like acetaldehyde (B116499) or paraldehyde (B1678423) in the presence of an acid catalyst. ontosight.aichemdad.com This strategy is part of a broader field of research focused on developing regioselective methods to simplify the preparation of partially substituted synthetic intermediates, which are essential building blocks for oligosaccharide synthesis. rsc.orgrsc.org

Controlled deprotection is equally critical. The ethylidene acetal is stable under a variety of reaction conditions but can be selectively removed when desired. lu.se The most common method for deprotection is acidic hydrolysis, which cleaves the acetal and regenerates the free 4- and 6-hydroxyl groups. researchgate.net This allows for the introduction of different functional groups at these positions after modifications have been made elsewhere in the molecule. The ability to selectively protect and then deprotect the 4- and 6-positions is a powerful tool for chemists. rsc.org One-pot protocols that combine multiple reaction sequences, including protection and deprotection steps, have been developed to make these transformations more efficient, significantly reducing the time required for synthesizing specifically protected sugar units. nih.govresearchgate.net

Influence of the Ethylidene Acetal on Reactivity and Selectivity in Subsequent Synthetic Steps

The presence of the 4,6-O-ethylidene acetal does more than just protect two hydroxyl groups; it significantly influences the reactivity of the entire glucose molecule. A key concept in glycosylation chemistry is the "arming" and "disarming" effect of protecting groups. The 4,6-acetal group is known to have a "disarming" effect, meaning it decreases the reactivity of the glycosyl donor. nih.govnih.gov

This deactivating effect stems from both electronic and torsional factors. nih.gov The rigid cyclic acetal system locks the pyranose ring in a specific conformation, which in turn affects the stability of the oxocarbenium ion intermediate that forms during glycosylation reactions. nih.gov Studies comparing the hydrolysis rates of various 4,6-O-acetal protected glycosides have confirmed that the acetal group retards the reaction compared to analogues without this cyclic protection. nih.gov This reduced reactivity can be harnessed to achieve greater control and selectivity in glycosylation reactions. By understanding and predicting these electronic and conformational effects, chemists can better design synthetic routes to complex oligosaccharides. nih.gov

The table below summarizes the findings on the deactivating effect of the 4,6-methylene group, a related acetal, on glycoside hydrolysis, illustrating the combined electronic and torsional effects.

| Compound Type | Relative Rate of Hydrolysis | Implication |

| Flexible Tetra-O-methyl-glucoside | Highest | Serves as a baseline for a non-restricted system. |

| Conformationally Locked Probes | Intermediate | Shows a deactivating effect from locking the conformation. nih.gov |

| Locked 4,6-O-methylidene-glucoside | Lowest | Demonstrates the strong deactivating effect of the cyclic acetal. nih.gov |

This controlled reactivity is essential for the stepwise assembly of oligosaccharides, where tuning the reactivity of glycosyl donors and acceptors is paramount. nih.govresearchgate.net

Coordination Chemistry with Metal Ions and Complex Formation

Derivatives of this compound have proven to be versatile platforms for the development of novel ligands for coordination chemistry. The inherent chirality and multiple coordination sites of the sugar backbone make these ligands valuable for creating sophisticated metal complexes.

Design and Synthesis of Novel Ligands Based on this compound Derivatives

A significant amount of research has focused on synthesizing Schiff base ligands derived from 4,6-O-ethylidene-β-D-glucopyranosylamine. rsc.orgresearchgate.net This precursor is formed by condensing 4,6-O-ethylidene-D-glucose with primary amines or ammonia. researchgate.net The resulting glucopyranosylamine, which exists exclusively in the β-anomeric form, can then be reacted with various aldehydes (e.g., substituted salicylaldehydes) to form multidentate Schiff base ligands. researchgate.net

These carbohydrate-derived ligands have been successfully used to complex a wide range of metal ions, including alkali, alkaline earth, and transition metals. researchgate.net For example, ligands such as N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine have been used to complex diamagnetic metal ions like Li+, Na+, K+, Mg2+, Ca2+, and Zn2+. researchgate.net Another example is the synthesis of a trinuclear Cu(II) complex with a Schiff base ligand derived from D-glucose, which demonstrates the capacity of these systems to form complex, multinuclear structures. rsc.org

Characterization of Metal-Ligand Coordination Modes and Stoichiometry

The characterization of these metal complexes is carried out using a variety of analytical and spectral techniques. Elemental analysis, infrared spectroscopy (FTIR), UV-Vis spectroscopy, and NMR spectroscopy are routinely used to confirm the structure of the ligands and their metal complexes. researchgate.net Single-crystal X-ray diffraction provides definitive structural information, revealing the precise coordination modes and stoichiometry of the metal-ligand interactions. researchgate.net

For instance, the crystal structure of 4,6-O-ethylidene-N-(2-hydroxybenzylidene)-β-D-glucopyranosylamine has been established, providing insight into its three-dimensional arrangement. researchgate.net Similarly, the structure of a trinuclear Cu(II) complex was fully characterized, showing how three copper ions are bridged by the sugar-derived Schiff base ligands. rsc.org These detailed structural studies are crucial for understanding the properties and potential applications of these coordination compounds.

Catalytic Applications Derived from this compound Complexes

The metal complexes formed from this compound derivatives are not merely structural curiosities; they have shown significant promise in catalysis. The combination of a chiral carbohydrate scaffold and a catalytically active metal center allows for the development of novel, selective catalysts.

Selective Oxidation of Primary and Secondary Alcohols and Organic Sulfides

A key application of these complexes is in the selective oxidation of alcohols and sulfides, which are fundamental transformations in organic synthesis. nih.govsci-hub.se The development of efficient and environmentally friendly oxidation methods using green oxidants like molecular oxygen is a major goal in chemistry. sci-hub.sehelsinki.fi

Research has shown that a copper(II) adduct of the ligand N-(2-Hydroxybenzoyl)-L-alanyl-4,6-O-ethylidene-β-d-glucopyranosylamine acts as an effective catalyst for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net This demonstrates how the chiral environment provided by the glucose derivative can influence a catalytic process.

The table below provides a general overview of catalyst systems used for the selective oxidation of alcohols, contextualizing the role of carbohydrate-based catalysts.

| Catalyst System | Oxidant | Substrates | Key Features |

| Co(II) salen complex@KCC-1 | O₂ | Alcohols, Sulfides | Heterogeneous catalyst, high yields under mild conditions. nih.gov |

| Supported Gold Nanoparticles | O₂, H₂O₂ | Alcohols, Aldehydes, Carbohydrates | Excellent performance, stability, and reusability. helsinki.firesearchgate.net |

| Supported Silver-based Catalysts | O₂ | Alcohols (Methanol, Benzyl alcohol) | High affinity of silver for oxygen is utilized. mdpi.com |

| Cu(II)-4,6-O-ethylidene-D-glucose derivative | Molecular Cupric Acetate | Primary and Secondary Alcohols | Homogeneous catalyst derived from a renewable chiral scaffold. researchgate.net |

The use of ligands derived from this compound represents a promising strategy for developing new catalysts. By leveraging the chirality and structural diversity of carbohydrates, it is possible to design highly selective and efficient catalytic systems for important chemical transformations.

Epoxidation Catalysis in Organic Synthesis

While direct use of this compound as an epoxidation catalyst is not extensively documented, the broader class of carbohydrate-derived chiral ketones serves as a well-established precedent for this application. researchgate.net These catalysts, often generated in situ, are highly effective in the asymmetric epoxidation of olefins, a fundamental transformation in organic synthesis for producing chiral epoxides, which are versatile intermediates for a variety of valuable molecules. researchgate.net

The catalytic cycle typically involves the reaction of a chiral ketone with an oxidant, such as Oxone or hydrogen peroxide, to form a chiral dioxirane (B86890). This dioxirane then transfers an oxygen atom to the olefin, leading to the formation of the epoxide. The stereochemical outcome of the epoxidation is dictated by the chiral environment of the catalyst. In the case of sugar-derived ketones, such as those prepared from glucose or galactose protected with a 4,6-O-benzylidene group (structurally similar to the ethylidene group), the conformation of the carbohydrate scaffold and the arrangement of the protecting groups create a specific chiral pocket that directs the approach of the olefin to the dioxirane, resulting in a preferred stereoisomer of the epoxide. researchgate.net Theoretical studies, including DFT calculations, have been employed to understand the subtle balance of steric and electronic interactions between the catalyst, its protecting groups, and the substrate that governs the enantioselectivity of the reaction. researchgate.net

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

Derivatives of this compound have potential applications as catalysts or chiral auxiliaries in carbon-carbon bond-forming reactions, such as the synthesis of bis(indolyl)methanes and 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These reactions are significant in medicinal chemistry due to the biological activities of their products. nih.govnih.govresearchgate.net

Synthesis of Bis(indolyl)methanes: This reaction involves the electrophilic substitution of indoles with aldehydes or ketones, typically catalyzed by Brønsted or Lewis acids. benthamscience.com While a variety of catalysts have been reported, including inorganic acids, metal complexes, and enzymes, the use of chiral catalysts derived from carbohydrates offers a promising avenue for asymmetric synthesis. nih.govbenthamscience.comacs.orgnih.gov A carbohydrate-based catalyst could influence the stereochemical outcome of the reaction if a prochiral aldehyde or ketone is used.

Synthesis of 3,4-dihydropyrimidin-2(1H)-ones: The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is the most common method for synthesizing DHPMs. nih.govjmchemsci.comnih.gov This reaction is also typically acid-catalyzed. nih.gov The use of carbohydrate-derived molecules as catalysts has been explored. For instance, N-acetyl glycine, a simple amino acid derivative, has been shown to catalyze the synthesis of DHPMs that exhibit α-glucosidase inhibitory activity. researchgate.net This suggests that more complex carbohydrate structures could also serve as effective and potentially stereoselective catalysts in this transformation.

Activation of Challenging Chemical Bonds (e.g., C-Cl bond)

The activation of strong chemical bonds, such as the carbon-chlorine (C-Cl) bond, is a significant challenge in organic synthesis. This transformation is crucial for the functionalization of organochlorides, which are common industrial chemicals and environmental pollutants. Catalytic methods for C-Cl bond activation often involve transition metal complexes where the metal center facilitates the oxidative addition of the C-Cl bond. nih.govnih.gov

While there is no direct evidence of this compound being used for this purpose, its structure suggests a potential role as a chiral ligand in such catalytic systems. The free hydroxyl groups at the C-2 and C-3 positions could be functionalized to create a bidentate ligand capable of coordinating with a transition metal. The chiral environment provided by the glucose backbone could then influence the stereochemical outcome of subsequent reactions. The activation of C-X bonds can also be achieved through photochemical methods, sometimes involving the formation of electron donor-acceptor (EDA) complexes. rsc.org

Biomimetic Catalysis (e.g., catecholase-like activity)

Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to quinones. universiteitleiden.nl The development of small-molecule mimics of these enzymes is an active area of research, with applications in sensing, bioremediation, and organic synthesis. Many biomimetic catecholase systems are based on copper complexes with various organic ligands. universiteitleiden.nlnih.govscielo.org.ar

Carbohydrates, including derivatives of this compound, can act as ligands for copper ions. universiteitleiden.nlnih.gov The hydroxyl groups of the sugar can coordinate with Cu(II) ions to form chiral complexes. These complexes have the potential to exhibit catecholase-like activity. The catalytic mechanism would likely involve the binding of catechol to the copper center, followed by electron transfer to the metal and subsequent oxidation to the corresponding quinone. The chiral environment provided by the sugar ligand could influence the substrate binding and the rate of the catalytic reaction. Kinetic studies of such biomimetic systems are crucial for understanding their mechanism and efficiency. sciencepublishinggroup.com

Polymerization and Ring-Opening Studies of Glucose Monomers Incorporating Ethylidene Acetals

Glucose and its derivatives are attractive renewable resources for the synthesis of biodegradable and biocompatible polymers. nih.gov The ethylidene acetal group in this compound can serve as a protecting group during the synthesis of monomers and can influence the properties of the resulting polymers. acs.orglibretexts.org

Regioselective Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) of cyclic monomers derived from glucose is a common strategy for producing sugar-based polymers. mdpi.comlibretexts.orgnih.govnih.gov For instance, glucose can be converted into cyclic carbonate monomers that can then be polymerized using organocatalysts. Investigations into the ROP of glucose-based 4,6-cyclic carbonates have shown that the regiochemistry of the resulting polycarbonate backbone can be complex. nih.gov

The polymerization can proceed through different ring-opening pathways, leading to regioisomers in the polymer chain. For example, in the TBD-catalyzed ROP of a glucose-derived five-membered cyclic carbonate, cleavage of either the C-O2 or C-O3 bond can occur. Furthermore, transcarbonylation reactions can scramble the regiochemistry of the polymer backbone, leading to a mixture of linkages. nih.gov The regioselectivity of the polymerization can be influenced by factors such as the reaction temperature and the nature of the protecting groups on the sugar monomer. nih.gov

Impact of Acetal Protecting Groups on Polymer Composition and Structure

The acetal protecting groups on the glucose monomer play a crucial role in determining the final composition and structure of the polymer. acs.orglibretexts.orgresearchgate.net These groups not only protect the hydroxyl functions during polymerization but also influence the reactivity of the monomer and the properties of the resulting polymer, such as its stereochemistry and crystallinity. libretexts.org

Studies on the ROP of glucose-based cyclic carbonates with different acetal protecting groups at the 4- and 6-positions have revealed that these groups can affect the regiochemical outcome of the polymerization. nih.gov This, in turn, influences the microstructure of the polymer chain, which has a significant impact on its physical and mechanical properties. The ability to control the polymer structure through the judicious choice of protecting groups on the monomer is a key aspect of designing advanced carbohydrate-derived materials for specific applications. nih.gov

Structural Elucidation and Conformational Analysis of 4,6 O 1r Ethylidene D Glucose and Its Derivatives

Molecular Structure Determination using Single-Crystal X-ray Diffraction

The pyranose ring of the glucose unit in 4,6-O-Ethylidene-N-(2-hydroxybenzylidene)-beta-D-glucopyranosylamine adopts a chair conformation, which is the most stable arrangement for six-membered rings. nist.gov Specifically, it exists in the 4C1 conformation, where the carbon atoms at positions 1, 2, 3, 4, and the ring oxygen (O5) form the chair, with C4 being "up" and C1 being "down". This conformation is typical for D-glucose and its derivatives, as it minimizes steric strain by placing the bulky substituents in equatorial positions. The presence of the rigid 1,3-dioxane (B1201747) ring, formed by the ethylidene acetal (B89532), further locks the pyranose ring into this stable 4C1 chair form.

The anomeric configuration refers to the stereochemistry at the anomeric carbon (C1), the only carbon atom bonded to two oxygen atoms. In the solid state, the derivative 4,6-O-Ethylidene-N-(2-hydroxybenzylidene)-beta-D-glucopyranosylamine was confirmed to exist as the β-anomer. nist.gov This was initially suggested by ¹H NMR studies and subsequently verified by single-crystal X-ray diffraction. nist.gov The β-configuration places the substituent at C1 in an equatorial position, which is generally the more thermodynamically stable arrangement for glucose and its derivatives in solution due to the anomeric effect. The fixed anomeric configuration in the solid state has significant implications for the molecule's reactivity, as the accessibility of the anomeric center for chemical reactions is predetermined.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Intermolecular H-bond | O-H (glucose) | O (glucose) | Data not available |

| Intermolecular H-bond | N-H (imine) | O (glucose) | Data not available |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close contact and the nature of the intermolecular forces can be identified. For carbohydrate derivatives, Hirshfeld analysis typically reveals the prevalence of O···H and H···H contacts, indicative of the significant role of hydrogen bonding and van der Waals forces in the crystal packing. While a specific Hirshfeld analysis for 4,6-O-(1R)-Ethylidene-D-glucose was not found, studies on similar saccharide complexes show that the red spots on the d_norm surface highlight the key hydrogen bonding interactions, and the large regions of blue and white indicate weaker van der Waals contacts.

Advanced Conformational Studies in Solution

In solution, molecules are dynamic and can exist as an equilibrium of different conformations. NMR spectroscopy is a powerful technique to study these conformational dynamics.

Dynamic Nuclear Magnetic Resonance (DNMR) techniques are employed to study the rates of conformational exchange processes. For this compound in solution, there is a conformational equilibrium between the α and β anomers, and potentially different chair and boat conformations of the pyranose ring, although the 4C1 chair is expected to be predominant. The ethylidene acetal introduces a chiral center at the methyl-substituted carbon of the dioxane ring, which can also lead to different diastereomeric conformations.

DNMR experiments, such as temperature-dependent NMR and magnetization transfer studies, can provide quantitative information about the equilibrium constants between different conformers and the energy barriers for their interconversion. For instance, the rate of ring inversion and the rotational barriers around the glycosidic bond can be determined. While specific DNMR data for this compound is not detailed in the provided search results, such studies on related carbohydrate acetals have been instrumental in understanding the influence of protecting groups on the conformational landscape of sugars in solution.

| Conformational Process | Technique | Parameter Determined | Typical Value Range for Carbohydrates |

| Anomeric Equilibration (α ⇌ β) | ¹H or ¹³C NMR | Equilibrium Constant (K) | Varies with solvent and temperature |

| Pyranose Ring Inversion (e.g., 4C1 ⇌ 1C4) | DNMR | Free Energy Barrier (ΔG‡) | 10-15 kcal/mol |

| Acetal Ring Conformation | DNMR | Rotational Barriers | Data not available |

Pseudorotational Mobility and Flexibility of Five- and Six-Membered Rings within the Structure

The structure of this compound features a fused ring system, comprising the pyranose ring of glucose and a 1,3-dioxane ring formed by the ethylidene acetal. This fusion significantly impacts the flexibility of both rings compared to their individual counterparts.

The six-membered pyranose ring of glucose typically adopts a stable chair conformation (⁴C₁ for D-glucose) to minimize steric interactions. docbrown.info Similarly, the 1,3-dioxane ring, analogous to cyclohexane, also preferentially exists in a chair conformation. researchgate.netnih.gov In the fused system of this compound, both the pyranose and the 1,3-dioxane rings are locked into chair conformations, creating a relatively rigid structure. This rigidity is a key feature of such protected monosaccharides.

While the six-membered rings are relatively inflexible, the concept of pseudorotation is crucial for understanding the dynamics of five-membered rings. Although the ethylidene group itself forms a six-membered dioxane ring in this specific molecule, it is important to consider related structures with five-membered 1,3-dioxolane (B20135) rings (formed from ketones) for a complete picture of acetal-protected carbohydrates. Five-membered rings, such as 1,3-dioxolanes, are inherently more flexible than six-membered rings and undergo a continuous motion known as pseudorotation. This process involves the out-of-plane puckering of different atoms in the ring, leading to a continuous interconversion between various envelope and twist conformations. The energy barriers for these transitions are generally low.

In the context of carbohydrate derivatives, the formation of a five-membered 1,3-dioxolane ring, for instance from the reaction of a diol with a ketone, introduces this element of flexibility. nih.gov The pathway of pseudorotation in these rings is influenced by the substitution pattern and the nature of the fused ring system.

Influence of Solvent, Temperature, and Substituents on Conformational Preferences

The conformational equilibrium of carbohydrates and their derivatives is not static and can be significantly influenced by external and internal factors.

Influence of Solvent:

The solvent plays a critical role in determining the conformational preferences of carbohydrates, primarily through hydrogen bonding and dielectric effects. nih.govnih.gov Water, as a polar protic solvent, can form strong hydrogen bonds with the hydroxyl groups of the sugar, disrupting intramolecular hydrogen bonds that might otherwise stabilize a particular conformation. nih.gov This can lead to a different distribution of conformers in aqueous solution compared to the gas phase or non-polar solvents. nih.govnih.gov

Influence of Temperature:

Temperature variations can alter the conformational equilibrium by providing the necessary energy to overcome rotational barriers. For flexible molecules, an increase in temperature typically leads to a broader distribution of conformers as higher energy states become more accessible. In the case of this compound, while the ring systems are relatively rigid, temperature can influence the rotational freedom of the exocyclic groups, such as the hydroxyls.

More significantly, temperature can affect the anomeric equilibrium in solution, which is the ratio between the α and β anomers. This equilibrium is a dynamic process known as mutarotation, and its position can be temperature-dependent.

Influence of Substituents:

Derivatives with different substituents on the remaining hydroxyl groups (at C1, C2, and C3) will exhibit altered conformational behavior. For instance, bulky substituents will have different steric requirements that can influence the orientation of the pyranose ring or the rotational freedom of the exocyclic groups. The electronic properties of the substituents can also play a role through stereoelectronic effects.

In the closely related 4,6-O-benzylidene-D-glucose, the bulky phenyl group of the benzylidene acetal further restricts conformational freedom and influences the reactivity at other positions on the glucose ring. Studies on various substituted 1,3-dioxanes have shown that the conformational energies of substituents can be determined using NMR spectroscopy by analyzing vicinal coupling constants. researchgate.net

Below is a summary of the expected influences on the conformational preferences of this compound and its derivatives:

| Factor | Influence on Conformational Preferences |

| Solvent | - Disrupts intramolecular hydrogen bonds.- Can alter the orientation of free hydroxyl groups.- Affects solubility and aggregation behavior of derivatives. |

| Temperature | - Influences the rotational freedom of exocyclic groups.- Can shift the anomeric equilibrium (mutarotation). |

| Substituents | - The ethylidene group imparts rigidity to the fused ring system.- Bulky substituents on other positions can introduce steric strain.- Electronic properties of substituents can lead to stereoelectronic effects. |

Spectroscopic Characterization Techniques in Research on 4,6 O 1r Ethylidene D Glucose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the unambiguous structural analysis of 4,6-O-(1R)-Ethylidene-D-glucose in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirmation of stereochemistry, and investigation of conformational dynamics.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information for the structural verification of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

The anomeric position (C-1) is of particular diagnostic importance. The chemical shift and the coupling constant of the anomeric proton (H-1) are critical for determining the stereochemistry (α or β) at this center. For glucose derivatives, the α-anomer typically displays an anomeric proton signal at a lower field (higher ppm) with a smaller coupling constant (³J(H1,H2) ≈ 3-4 Hz) compared to the β-anomer, which shows the anomeric proton at a higher field (lower ppm) with a larger coupling constant (³J(H1,H2) ≈ 7-8 Hz). Similarly, the anomeric carbon (C-1) chemical shift in the ¹³C NMR spectrum is sensitive to the anomeric configuration.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 4,6-O-Ethylidene-α-D-glucose anomer chemicalbook.comspectrabase.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (Anomeric) | ~5.2 - 5.4 | ~95 - 100 |

| 2 | ~3.5 - 3.7 | ~70 - 75 |

| 3 | ~3.8 - 4.0 | ~70 - 75 |

| 4 | ~3.4 - 3.6 | ~78 - 82 |

| 5 | ~3.9 - 4.1 | ~60 - 65 |

| 6a, 6b | ~3.7 - 4.3 | ~68 - 72 |

| Ethylidene-CH | ~4.7 - 4.9 | ~98 - 102 |

| Ethylidene-CH₃ | ~1.3 - 1.5 | ~20 - 25 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and elucidating complex structural relationships. iosrjournals.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-1 to H-2, H-2 to H-3, and so on, allowing for the tracing of the entire proton network within the pyranose ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. An HSQC spectrum simplifies the assignment process by linking the already identified proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. science.govyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC correlations would be observed between the ethylidene acetal (B89532) proton (CH) and carbons C-4 and C-6 of the glucose ring, confirming the position of the acetal. researchgate.netscience.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is crucial for determining stereochemistry and conformation. For example, NOE correlations can confirm the relative orientation of substituents on the pyranose ring and establish the stereochemistry at the acetal carbon by showing spatial proximity between the ethylidene methyl group and specific protons on the glucose backbone. researchgate.netyoutube.com

Variable Temperature (VT) NMR is a powerful technique for investigating dynamic processes such as conformational changes or reaction kinetics. Although the 4,6-O-ethylidene bridge introduces significant rigidity to the pyranose ring, locking it in a chair conformation, VT-NMR could still provide valuable information. It could be employed to study the rotational dynamics of the free hydroxyl groups or to monitor the kinetics and mechanism of the formation or hydrolysis of the ethylidene acetal itself. By recording spectra at different temperatures, researchers can determine thermodynamic parameters (ΔH‡, ΔS‡) and gain insight into the energy barriers of these processes.

The magnitude of the three-bond proton-proton coupling constant (³JHH), also known as the vicinal coupling constant, is dependent on the dihedral angle (φ) between the coupled protons. This relationship is described by the Karplus equation. miamioh.eduwikipedia.org

Karplus Equation: ³J(φ) = A cos²(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters.

By measuring the vicinal coupling constants between adjacent protons in the pyranose ring (e.g., J₁,₂, J₂,₃, J₃,₄, J₄,₅) from a high-resolution ¹H NMR spectrum, the corresponding dihedral angles can be calculated. researchgate.netnih.gov This analysis allows for the precise determination of the ring's conformation. For this compound, the observed coupling constants are consistent with a rigid chair conformation for the glucopyranose ring, as expected due to the constraining 1,3-dioxane (B1201747) ring formed by the ethylidene group.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features. nist.gov

The most prominent features in the spectrum include:

A strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. docbrown.info

Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the pyranose ring and the ethylidene group. libretexts.org

A series of complex and strong absorption bands in the fingerprint region, particularly between 1000 cm⁻¹ and 1200 cm⁻¹, which are attributed to C-O stretching and C-C stretching vibrations. The acetal C-O-C linkages also contribute to this region.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3200 | O-H (Alcohol) | Stretching |

| 3000 - 2850 | C-H (sp³ hybridized) | Stretching |

| ~1450 | C-H | Bending |

| 1200 - 1000 | C-O (Alcohol, Acetal) | Stretching |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₄O₆, corresponding to a molecular weight of approximately 206.19 g/mol . nist.govnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

When subjected to ionization and fragmentation (e.g., in tandem MS/MS experiments), the molecule breaks apart in a predictable manner. The analysis of these fragment ions provides corroborating evidence for the proposed structure. While the specific fragmentation of this derivative is complex, likely pathways, by analogy with glucose and other carbohydrate acetals, would include: nih.gov

Loss of water molecules (H₂O) from the hydroxyl groups.

Loss of the ethylidene methyl group (CH₃).

Cleavage of the acetal ring, leading to the loss of acetaldehyde (B116499) (CH₃CHO).

Cross-ring cleavages of the pyranose ring, which are characteristic fragmentation pathways for carbohydrates. nih.govresearchgate.net

By analyzing the masses of the resulting fragment ions, researchers can piece together the molecular structure, confirming the presence and connectivity of the ethylidene group to the glucose core.

Chromatographic Methods (e.g., HPLC) for Purity Assessment, Isomer Separation, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and analysis of carbohydrate compounds. lcms.cz It is routinely used to assess the purity of synthetic products like this compound, separate isomers, and monitor the progress of chemical reactions. nih.govnrel.gov

Due to the high polarity of carbohydrates, they are not well-retained on standard reversed-phase columns (like C18). lcms.cz Therefore, specialized columns and techniques are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar compounds like sugars.

Amine-based Columns: Columns with bonded amine functional groups are also widely used for carbohydrate analysis. However, the potential for Schiff base formation between reducing sugars and the stationary phase can affect column longevity. lcms.cz

A significant challenge in the HPLC analysis of reducing sugars is the presence of anomers (α and β forms), which can exist in equilibrium in solution. This can lead to peak broadening or splitting. To overcome this, HPLC methods for sugars are often run at elevated temperatures (e.g., 70-80 °C) to accelerate the interconversion of anomers, resulting in a single, sharp peak. researchgate.net

For detection, since simple sugars lack a UV chromophore, Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors are commonly used. lcms.cz Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be performed to enhance detection sensitivity. nih.gov

Table 4: HPLC Methods for Carbohydrate Analysis

| HPLC Mode / Column Type | Stationary Phase Principle | Mobile Phase (Typical) | Detection Method(s) | Key Applications in 4,6-O-Ethylidene-D-glucose Research |

| HILIC | Partitioning between a hydrophilic stationary phase and a mobile phase with a high organic content. | Acetonitrile/Water gradient | RI, ELSD, MS | Purity assessment, separation from polar starting materials and byproducts. |

| Ligand-Exchange | Interaction between hydroxyl groups of the sugar and a metal-loaded cation-exchange resin. | Water | RI | Separation of different monosaccharides and sugar alcohols. |

| Amide/Amine Column | Normal-phase or HILIC interactions with polar functional groups. | Acetonitrile/Water | RI, ELSD | Isomer separation, routine purity checks. lcms.cz |

Computational and Theoretical Chemistry Studies of 4,6 O 1r Ethylidene D Glucose

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations can predict a wide range of properties, from the stability of different molecular shapes to the molecule's interaction with light.

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from one atom to another within the same molecule after it has absorbed light. This process is fundamental to the function of many fluorescent probes and photostabilizers. While 4,6-O-(1R)-Ethylidene-D-glucose itself is not inherently fluorescent, derivatives could be designed to exhibit ESIPT.

Theoretical studies, typically using Time-Dependent Density Functional Theory (TD-DFT), are essential for investigating these mechanisms. Calculations would involve:

Mapping Potential Energy Surfaces (PES): Creating a map of the molecule's energy in both its ground and excited states as the proton moves between its donor and acceptor sites.

Identifying Transition States: Locating the energy barriers for the proton transfer in the excited state.

Analyzing Molecular Orbitals: Examining the changes in electron distribution (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) upon excitation to understand the driving force for the proton transfer.

These computational investigations allow researchers to predict whether a designed derivative would undergo ESIPT, the speed of the transfer, and the spectral properties of the resulting forms, all before undertaking complex chemical synthesis.

Quantum chemical calculations are used to map the energy landscape of the molecule. nii.ac.jp By systematically calculating the energy of different conformers (such as the chair, boat, and skew-boat forms of the pyranose ring), a stability ranking can be established. nii.ac.jp These calculations, often performed using Density Functional Theory (DFT) with a suitable basis set and a solvent model, account for the intricate electronic and steric effects that determine conformational preference.

Table 1: Hypothetical Relative Energies of this compound Conformers in Water

This table illustrates the typical output of a conformational analysis study. The conformer with the lowest energy is the most stable and populated.

| Conformer | Pyranose Ring Conformation | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | ⁴C₁ Chair | 0.00 | 98.9% |

| 2 | ¹C₄ Chair | 5.80 | <0.1% |

| 3 | Skew-Boat | 6.50 | <0.1% |

| 4 | Boat | 7.20 | <0.1% |

Theoretical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. nii.ac.jp

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. Comparing these predicted shifts with experimental data helps confirm the correct structure and assign specific signals to individual atoms.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, computational methods can predict the vibrational frequencies and intensities of a molecule. nist.gov This results in a theoretical IR spectrum that can be compared with an experimental one to identify characteristic functional group vibrations, such as O-H stretches and C-O bands of the acetal (B89532) group.

Molecular Dynamics Simulations for Studying Conformational Flexibility and Dynamics in Solution

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study how molecules move and behave over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, providing a "movie" of the molecule's life in a solution. nih.gov

For this compound, an MD simulation in a box of water molecules can reveal:

Conformational Transitions: How the molecule flips between different low-energy conformers.

Solvent Interactions: The formation and breaking of hydrogen bonds between the glucose derivative's hydroxyl groups and the surrounding water molecules.

Flexibility of Moieties: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify which parts of the molecule are rigid and which are more flexible. nih.gov

These simulations provide a detailed picture of the molecule's dynamic personality, which is crucial for understanding how it behaves before binding to a biological target.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters describing the potential energy of the system. | CHARMM, AMBER, GROMOS |

| Solvent Model | A model representing the solvent molecules. | TIP3P, SPC/E (for water) |

| System Size | Number of atoms in the simulation box. | ~10,000 - 50,000 atoms |

| Simulation Time | The duration of the simulated "movie". | 100 - 1000 nanoseconds (ns) |

| Temperature & Pressure | Conditions kept constant to mimic the experimental environment. | 300 K, 1 bar (NPT ensemble) |

| Analysis Metrics | Quantities calculated from the simulation trajectory. | RMSD, RMSF, Hydrogen Bonds |

Docking Studies for Ligand-Receptor Interactions (e.g., Glucose Transporters and Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. nih.gov It is known that 4,6-O-ethylidene-α-D-glucose acts as a competitive inhibitor of the glucose transporter 1 (GLUT1). medchemexpress.comglpbio.com

Docking studies can computationally replicate this interaction:

The 3D structure of this compound is generated and its energy is minimized.

The 3D structure of the receptor (e.g., GLUT1) is obtained from a protein database.

A docking algorithm systematically places the ligand into the active site of the receptor in many different orientations.

Each orientation, or "pose," is scored based on how well it fits and the favorable intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) it forms with the protein's amino acid residues.

The results can pinpoint key interactions responsible for binding and provide a binding affinity estimate (docking score), helping to explain the ligand's inhibitory activity at a molecular level.

Table 3: Hypothetical Docking Results for this compound

| Receptor Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues |

| Glucose Transporter 1 (GLUT1) | -7.5 | Gln282, Asn288, Trp388 |

| Hexokinase | -6.2 | Asp205, Thr231, Ser154 |

Theoretical Studies of Structure-Activity Relationships in Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. rsc.org Theoretical methods are highly efficient for exploring SAR. By starting with the base structure of this compound, researchers can computationally create a library of virtual derivatives by adding or modifying functional groups at the free hydroxyl positions (C1, C2, and C3).

For each derivative, properties can be calculated, such as:

Electronic Properties: Partial charges, dipole moment.

Steric Properties: Molecular volume, surface area.

Lipophilicity: The octanol-water partition coefficient (logP).

These calculated descriptors can then be correlated with predicted biological activity (e.g., docking scores against GLUT1) to build a Quantitative Structure-Activity Relationship (QSAR) model. Such a model can take the form of an equation that predicts the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Applications of 4,6 O 1r Ethylidene D Glucose in Advanced Organic Synthesis and Glycoscience Research

Building Blocks for Complex Carbohydrate Synthesisontosight.aichemimpex.com

The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, and 4,6-O-(1R)-Ethylidene-D-glucose serves as a key intermediate in this endeavor. ontosight.ai By masking the hydroxyl groups at the 4 and 6 positions of the glucose molecule, this compound allows for controlled and regioselective modifications at other positions. ontosight.ai This strategic protection is crucial for the synthesis of a wide range of complex carbohydrates with precisely defined structures.

Synthesis of Oligosaccharides and Polysaccharides with Defined Linkageschemimpex.com

The construction of oligosaccharides and polysaccharides with specific linkages between monosaccharide units is a significant challenge in glycoscience. This compound plays a critical role as an intermediate in the synthesis of these complex biopolymers. chemimpex.com The ethylidene group effectively shields the 4- and 6-hydroxyl groups, directing glycosylation reactions to the remaining free hydroxyl groups at the C-2 and C-3 positions. This controlled reactivity is essential for forming specific glycosidic bonds, such as α(1-4) or β(1-4) linkages, which are fundamental to the structure and function of many biologically important polysaccharides like starch and cellulose. nih.gov

The synthesis of these complex carbohydrates often involves a multi-step process where protected monosaccharide building blocks are sequentially coupled. The stability of the ethylidene acetal (B89532) under various reaction conditions makes it a reliable protecting group throughout these synthetic sequences. Once the desired oligosaccharide or polysaccharide backbone is assembled, the ethylidene group can be selectively removed under acidic conditions to reveal the free hydroxyl groups for further functionalization or to yield the final target molecule. This strategic use of this compound has been instrumental in advancing our ability to create synthetic oligosaccharides and polysaccharides with precisely controlled architectures, which are invaluable tools for studying carbohydrate-protein interactions and other biological processes.

Preparation of Glycosylated Molecules with Tailored Properties for Research Applicationschemimpex.com

The process of glycosylation, the attachment of sugar moieties to other molecules, is a key strategy for modifying the properties of various compounds. This compound is a valuable building block in the synthesis of glycosylated molecules with tailored characteristics for research purposes. chemimpex.com The presence of the ethylidene protecting group allows for selective chemical modifications at other positions of the glucose ring, enabling the introduction of various functional groups.

By using this compound as a starting material, researchers can synthesize a diverse range of glycosides and other carbohydrate-based molecules. chemimpex.com The enhanced stability and solubility conferred by the ethylidene group make it a preferred choice in many synthetic routes. chemimpex.com This approach has been particularly fruitful in the pharmaceutical industry, where glycosylation can improve the bioavailability and therapeutic efficacy of drugs. chemimpex.com The ability to create these custom-glycosylated molecules provides researchers with powerful tools to investigate the roles of carbohydrates in biological systems and to develop new therapeutic agents with improved pharmacological profiles.

Synthesis of Diverse Functionalized Sugar Derivatives for Chemical Biologyontosight.ai

The field of chemical biology relies on the use of precisely designed molecules to probe and manipulate biological systems. This compound serves as a versatile platform for the synthesis of a wide array of functionalized sugar derivatives that are invaluable tools in this area of research. ontosight.ai The strategic protection of the 4- and 6-hydroxyl groups allows for selective reactions at the C-2 and C-3 positions, enabling the introduction of various functionalities. ontosight.ai

This selective functionalization can be used to create glucose derivatives with altered chemical and physical properties. ntnu.no For instance, the introduction of fluorescent tags, photoaffinity labels, or reactive groups can transform the glucose molecule into a probe for studying carbohydrate-protein interactions, tracking glucose metabolism, or identifying the binding partners of glucose transporters. The ability to synthesize these tailored sugar derivatives from this compound provides chemical biologists with a powerful toolkit to dissect the complex roles of carbohydrates in health and disease.

Intermediates in the Synthesis of Bioactive Compounds and Scaffolds for Drug Discovery Researchontosight.ai

The versatility of this compound extends beyond carbohydrate chemistry into the synthesis of a variety of bioactive compounds and molecular scaffolds that are of significant interest in drug discovery research. ontosight.ai Its role as a chiral building block and a strategically protected intermediate allows for the construction of complex molecular architectures with potential therapeutic applications.

Synthesis of Beta-Lactam Derivatives with Investigated Biological Activity

The beta-lactam ring is a core structural motif in a wide range of antibiotics. The synthesis of novel beta-lactam derivatives with potentially enhanced or novel biological activities is an ongoing area of research. While direct synthesis of beta-lactams from this compound is not a primary application, the functionalized glucose derivatives that can be prepared from it can serve as chiral precursors or synthons in the multi-step synthesis of complex beta-lactam-containing molecules. The stereochemistry of the glucose backbone can be used to control the stereochemistry of the final beta-lactam product, which is often crucial for its biological activity.

Precursors for the Construction of Complex Natural Product Scaffolds (e.g., podophyllotoxin-type compounds)

Podophyllotoxin and its derivatives are a class of naturally occurring lignans (B1203133) that exhibit potent anticancer activity. ontosight.ai The complex, polycyclic structure of these compounds presents a significant synthetic challenge. This compound has been utilized as a chiral precursor in the synthesis of podophyllotoxin-type compounds. nih.gov The glucose moiety serves as a scaffold to control the stereochemistry of key transformations during the synthesis.

Development of Biocatalysts and Sustainable Chemical Production Pathways

The pursuit of a sustainable chemical industry is increasingly turning towards bio-based manufacturing and biocatalysis to reduce reliance on finite fossil fuels. rsc.org These approaches often utilize renewable feedstocks like glucose under mild reaction conditions, offering high selectivity and reduced energy demands. hydregenoxford.comdtu.dk In this context, this compound and similar carbohydrate derivatives are instrumental.

Researchers are exploring the use of such compounds in the development of biocatalysts. chemimpex.com Biocatalysis, the use of enzymes as catalysts, offers a green alternative to traditional chemical synthesis. dtu.dkdtu.dk For instance, a new strategy for producing δ-lactam from glucose integrates the biological production of triacetic acid lactone (TAL) with its catalytic transformation into 6-methylpiperidin-2-one (B167070) (MPO). cabbi.bio This process involves metabolic engineering, isomerization, amination, and catalytic hydrogenation/hydrogenolysis. cabbi.bio While this specific example doesn't directly use this compound, it highlights the trend of using modified glucose molecules in biocatalytic pathways for sustainable chemical production. The stability and specific reactivity of protected glucose derivatives like this compound make them ideal candidates for similar intricate, multi-step syntheses of valuable chemicals from renewable resources. chemimpex.com

Research Tools for Understanding Carbohydrate Biology and Membrane Transport Mechanisms

The intricate roles of carbohydrates in biological processes are a major focus of modern biochemical research. nih.govnih.gov this compound has emerged as a key tool for dissecting these complex mechanisms, particularly in the study of glucose transport and metabolism.

Glucose transporters (GLUTs) are crucial membrane proteins that facilitate the uptake of glucose into cells. nih.gov GLUT1, in particular, is vital for supplying glucose to the brain and erythrocytes. nih.gov Understanding the function and regulation of these transporters is essential, as their dysfunction is linked to various diseases. nih.govnih.gov

4,6-O-Ethylidene-α-D-glucose, a derivative of D-glucose, acts as a competitive inhibitor of the glucose transporter 1 (GLUT1). medchemexpress.com It specifically binds to the exofacial (outward-facing) binding site of the transporter. medchemexpress.comnih.gov Research has shown that it inhibits the transport of 2-deoxy-D-glucose with a Ki of approximately 12 mM in wild-type GLUT1. medchemexpress.com Interestingly, its inhibitory effect is significantly reduced in certain GLUT1 mutants, providing insights into the specific amino acid residues involved in substrate binding. medchemexpress.com This makes 4,6-O-ethylidene-α-D-glucose a valuable probe for mapping the binding pocket of GLUT1 and understanding the molecular basis of glucose transport and its inhibition.

| Parameter | Value | Transporter | Notes |

| Ki for 2-deoxy-D-glucose transport | ~12 mM | Wild-type GLUT1 | Competitive inhibitor at the exofacial binding site. medchemexpress.com |

| Ki for malarial hexose (B10828440) transporter (PfHT1) | >50 mM | PfHT1 | Shows poor affinity. medchemexpress.com |

| Ki in Gln282-Leu mutant | >120 mM | Mutant GLUT1 | Demonstrates the importance of the Gln282 residue for binding. medchemexpress.com |

Beyond transport, glucose is at the heart of cellular energy metabolism, a process governed by a multitude of enzymes. nih.gov Modified glucose molecules like this compound can be used to study the interactions between these enzymes and their substrates or inhibitors. nih.gov By observing how the presence of this modified sugar affects enzymatic activity, researchers can deduce information about the enzyme's active site geometry and substrate specificity.

For example, the enzymatic hydrolysis of polysaccharides in wood and pulp can be analyzed by derivatizing the resulting reducing saccharides. nih.gov While this study does not directly use this compound, the principle of using modified sugars to probe enzymatic processes is a cornerstone of carbohydrate research. The defined structure of this compound allows for precise investigations into how specific modifications to the glucose molecule influence its recognition and processing by enzymes involved in metabolic pathways.

Carbohydrates on the cell surface are key players in cell-cell recognition, signaling, and immune responses. nih.govnih.gov Alterations in these carbohydrate structures are often associated with disease states. This compound can be utilized in studies aimed at understanding these complex interactions. As a competitive inhibitor of GLUT1, it can modulate glucose uptake and, consequently, the metabolic state of the cell. medchemexpress.com This can have downstream effects on various signaling pathways that are sensitive to cellular energy levels. For instance, glucose signaling in yeast is known to regulate cell growth and division through pathways like the cAMP/PKA pathway. nih.gov By altering glucose availability at the cellular level, compounds like 4,6-O-ethylidene-α-D-glucose can help to unravel the intricate connections between glucose metabolism and fundamental cellular processes. medchemexpress.com

Development of Novel Carbohydrate-Based Sensors and Chemo-sensors for Metal Ions and Biomolecules

The development of sensors for the detection of specific molecules is a rapidly growing field with applications in environmental monitoring, diagnostics, and industrial process control. Carbohydrates, with their rich stereochemistry and functional groups, offer a versatile platform for the design of such sensors.